molecular formula C18H14O5 B12711239 2-((4-(2-Furanylcarbonyl)-1-naphthalenyl)oxy)propanoic acid CAS No. 68572-46-3

2-((4-(2-Furanylcarbonyl)-1-naphthalenyl)oxy)propanoic acid

Cat. No.: B12711239
CAS No.: 68572-46-3
M. Wt: 310.3 g/mol
InChI Key: SZBGPCHEYONXHA-UHFFFAOYSA-N
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Description

2-((4-(2-Furanylcarbonyl)-1-naphthalenyl)oxy)propanoic acid is an organic compound that features a furan ring and a naphthalene moiety linked through an ether bond to a propanoic acid group

Preparation Methods

The synthesis of 2-((4-(2-Furanylcarbonyl)-1-naphthalenyl)oxy)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-furoyl chloride with 4-hydroxy-1-naphthaldehyde in the presence of a base to form the intermediate 4-(2-furanylcarbonyl)-1-naphthol. This intermediate is then reacted with 2-bromopropanoic acid under basic conditions to yield the final product .

Chemical Reactions Analysis

2-((4-(2-Furanylcarbonyl)-1-naphthalenyl)oxy)propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-((4-(2-Furanylcarbonyl)-1-naphthalenyl)oxy)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4-(2-Furanylcarbonyl)-1-naphthalenyl)oxy)propanoic acid involves its interaction with specific molecular targets. The furan ring and naphthalene moiety can interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways by binding to specific proteins, thereby modulating their function .

Comparison with Similar Compounds

2-((4-(2-Furanylcarbonyl)-1-naphthalenyl)oxy)propanoic acid can be compared with similar compounds such as fluticasone furoate and other furan derivatives. These compounds share structural similarities but differ in their specific functional groups and biological activities. For example, fluticasone furoate is a potent glucocorticoid receptor agonist used in the treatment of inflammatory conditions, whereas this compound is primarily studied for its antimicrobial and potential therapeutic properties .

Properties

CAS No.

68572-46-3

Molecular Formula

C18H14O5

Molecular Weight

310.3 g/mol

IUPAC Name

2-[4-(furan-2-carbonyl)naphthalen-1-yl]oxypropanoic acid

InChI

InChI=1S/C18H14O5/c1-11(18(20)21)23-15-9-8-14(12-5-2-3-6-13(12)15)17(19)16-7-4-10-22-16/h2-11H,1H3,(H,20,21)

InChI Key

SZBGPCHEYONXHA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C2=CC=CC=C21)C(=O)C3=CC=CO3

Origin of Product

United States

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